3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrazole ring substituted with a benzyloxy group and a propyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with a benzyloxy group, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Addition of the propyl group: The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic, optical, or mechanical properties.
Chemical Research: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The benzyloxy and propyl groups can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Benzyloxy)-5-methylphenyl]-1H-pyrazol-5-amine hydrochloride
- 3-[2-(Benzyloxy)-5-ethylphenyl]-1H-pyrazol-5-amine hydrochloride
- 3-[2-(Benzyloxy)-5-butylphenyl]-1H-pyrazol-5-amine hydrochloride
Uniqueness
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of the benzyloxy and propyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs. The propyl group may provide optimal hydrophobic interactions and steric effects, enhancing the compound’s efficacy and selectivity in various applications.
Properties
IUPAC Name |
5-(2-phenylmethoxy-5-propylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c1-2-6-14-9-10-18(23-13-15-7-4-3-5-8-15)16(11-14)17-12-19(20)22-21-17;/h3-5,7-12H,2,6,13H2,1H3,(H3,20,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGYVRRRYUPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=NN3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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